Potassium 2-hydroxy-2-methylbutanedioate
Description
Potassium 2-hydroxy-2-methylbutanedioate (CAS: 1030365-02-6), also known as potassium citramalate, is the dipotassium salt of 2-hydroxy-2-methylbutanedioic acid (CAS: 597-44-4). Its molecular formula is C₅H₆O₅K₂, derived from the parent dicarboxylic acid by replacing two acidic hydrogens with potassium ions . The compound features a four-carbon backbone with hydroxyl (-OH) and methyl (-CH₃) groups at the second carbon, along with two carboxylate (-COO⁻) groups. It is commonly used in biochemical research as a buffering agent or metabolic intermediate due to its chelating properties and pH stability .
Properties
Molecular Formula |
C5H6KO5- |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
potassium;2-hydroxy-2-methylbutanedioate |
InChI |
InChI=1S/C5H8O5.K/c1-5(10,4(8)9)2-3(6)7;/h10H,2H2,1H3,(H,6,7)(H,8,9);/q;+1/p-2 |
InChI Key |
PABAISKHLXKLBZ-UHFFFAOYSA-L |
Canonical SMILES |
CC(CC(=O)[O-])(C(=O)[O-])O.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 2-hydroxy-2-methylbutanedioate can be synthesized through the neutralization of 2-hydroxy-2-methylbutanedioic acid with potassium hydroxide. The reaction typically occurs in an aqueous solution, where the acid and base react to form the potassium salt and water.
Industrial Production Methods
Industrial production of this compound involves similar neutralization reactions but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in a pure form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-hydroxy-2-methylbutanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Potassium 2-hydroxy-2-methylbutanedioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of potassium 2-hydroxy-2-methylbutanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their availability and activity in biological systems. It may also interact with enzymes, altering their activity and influencing metabolic pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Comparisons
The table below summarizes key structural and functional differences between potassium 2-hydroxy-2-methylbutanedioate and analogous compounds:
Key Research Findings
Acidity and Solubility
- This compound exhibits moderate acidity (pKa ~3.5) compared to potassium hydrogen 2-sulphonatobenzoate , which has a sulfonate group contributing to stronger acidity (pKa ~1) .
- The methyl group in potassium citramalate reduces its polarity compared to dipotassium 2-hydroxybutanedioate (malate derivative), leading to slightly lower solubility in aqueous solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
